Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate
Description
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with chlorine (Cl) at position 3 and methoxy (OCH₃) at position 4. The structure is further functionalized with a hydrazinecarboxylate ester group linked via a carbonyl moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active heterocycles.
Properties
Molecular Formula |
C12H11ClN2O4S |
|---|---|
Molecular Weight |
314.75 g/mol |
IUPAC Name |
methyl N-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]carbamate |
InChI |
InChI=1S/C12H11ClN2O4S/c1-18-6-3-4-7-8(5-6)20-10(9(7)13)11(16)14-15-12(17)19-2/h3-5H,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
GFKXEJPTOMRFEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid
A critical starting material for the synthesis is 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 310390-60-4). This compound serves as the core structure upon which the hydrazinecarboxylate moiety is attached. The carboxylic acid functionality provides an activated site for coupling reactions with the amine group of methyl carbazate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClO₃S |
| Molecular Weight | 242.68 g/mol |
| SMILES | O=C(C1=C(Cl)C2=CC=C(OC)C=C2S1)O |
| InChI Key | LEAIEMOBUHEQNT-UHFFFAOYSA-N |
Methyl Carbazate
Methyl carbazate (methyl hydrazinocarboxylate, CAS: 6294-89-9) serves as the second key reagent for the synthesis. This compound provides the hydrazinecarboxylate group necessary for the target molecule.
| Property | Value |
|---|---|
| Physical Appearance | White to pink crystalline platelets |
| Applications | Pharmaceutical intermediate; hydrazine transfer agent |
| Purification | Melting and vacuum pumping; vacuum distillation |
Methyl carbazate can be synthesized through the reaction of hydrazine with dimethyl carbonate, as described in several patents. The preparation involves controlled reaction conditions to maximize yield while minimizing formation of undesired byproducts.
Synthesis Strategies
Direct Coupling Approach
The most straightforward synthetic route involves the direct coupling of 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid with methyl carbazate using appropriate coupling agents. This approach is analogous to the synthesis of similar benzothiophene derivatives described in the literature.
Step-wise Synthesis
Alternatively, a step-wise synthesis involving activated intermediates such as acid chlorides or mixed anhydrides can be employed for cases where direct coupling yields are suboptimal.
Detailed Preparation Methods
Method 1: Coupling with Carbodiimide Reagents
This method utilizes carbodiimide coupling agents to facilitate the formation of the amide bond between the carboxylic acid and the hydrazine derivative.
Procedure:
- Under anhydrous conditions and inert atmosphere (N₂), prepare a solution of 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid (11 mmol, 1.1 eq.) and methyl carbazate (10 mmol, 1.0 eq.) in anhydrous dichloromethane (40 mL).
- Cool the solution to 0°C in an ice bath.
- Add 4-dimethylaminopyridine (DMAP) (1.3 mmol, 0.13 eq.) to the mixture.
- Add N,N'-dicyclohexylcarbodiimide (DCC) (12 mmol, 1.2 eq.) in anhydrous dichloromethane (10 mL) dropwise.
- Allow the reaction mixture to stir at room temperature for 24 hours.
- Filter the mixture through Celite® and wash with additional dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting viscous oil by column chromatography using an appropriate solvent system (e.g., pentane/diethyl ether, 1:1).
Expected yield: 65-75% based on related benzothiophene derivatives.
| Reagent | Equivalents | Amount for 10 mmol scale |
|---|---|---|
| 3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid | 1.1 | 2.67 g |
| Methyl carbazate | 1.0 | 0.90 g |
| DMAP | 0.13 | 0.16 g |
| DCC | 1.2 | 2.48 g |
| Dichloromethane (total) | - | 50 mL |
Method 2: Using EDC/HOBt Coupling System
This alternative coupling procedure employs the water-soluble carbodiimide EDC along with HOBt to enhance reactivity and minimize side reactions.
Procedure:
- Dissolve 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid (31.6 mmol) in a 1:1 mixture of THF/DMF (20 mL).
- Add methyl carbazate (33.2 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (34.8 mmol), and catalytic DMAP (50 mg).
- Stir the reaction mixture at room temperature for 3 hours.
- Pour the reaction mixture into ice water and extract three times with diethyl ether.
- Wash the combined organic phases twice with 10% citric acid solution, twice with saturated NaHCO₃, once with water, and once with brine.
- Dry over anhydrous MgSO₄ and concentrate by rotary evaporation to obtain the product.
Expected yield: 70-85% based on analogous reactions with similar substrates.
| Parameter | Condition |
|---|---|
| Reaction Time | 3 hours |
| Temperature | Room temperature |
| Purification | Liquid-liquid extraction, washing |
| Solvent System | THF/DMF (1:1) |
Method 3: Via Acid Chloride Intermediate
For cases where direct coupling gives lower yields, conversion to the acid chloride followed by reaction with methyl carbazate provides an alternative approach.
Procedure:
- To a suspension of 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid (10 mmol) in anhydrous dichloromethane (30 mL), add thionyl chloride (30 mmol) or oxalyl chloride (15 mmol) and a catalytic amount of DMF (0.1 mL).
- Stir the mixture at reflux for 2-3 hours until complete conversion to the acid chloride.
- Remove excess thionyl chloride or oxalyl chloride under reduced pressure.
- Dissolve the resulting acid chloride in anhydrous THF (20 mL) and cool to 0°C.
- Add a solution of methyl carbazate (11 mmol) and triethylamine (15 mmol) in THF (10 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
- Quench with water and extract with ethyl acetate.
- Wash the organic layer with saturated NaHCO₃, water, and brine.
- Dry over Na₂SO₄, filter, and concentrate.
- Purify by recrystallization from an appropriate solvent system or by column chromatography.
Expected yield: 60-80% based on similar transformations reported for related compounds.
Variant Synthesis for Analog Development
Two-Step Process via Hydrazide Intermediate
This approach involves initial formation of the hydrazide followed by methylation, useful for preparing structural analogs.
Step 1: Preparation of 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide
- Prepare a solution of 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid (1 mmol) and tert-butyl carbazate (1.1 mmol) in anhydrous DCM (3 mL).
- Add TFA (20 mmol) and stir at room temperature for 18 hours.
- Co-evaporate with toluene to produce the hydrazide intermediate.
Step 2: Carbamate Formation
- Dissolve the crude hydrazide in anhydrous dichloromethane (5 mL).
- Add triethylamine (2 mmol) and cool to 0°C.
- Add methyl chloroformate (1.2 mmol) dropwise.
- Allow the reaction to warm to room temperature and stir for 3-4 hours.
- Wash with dilute HCl, saturated NaHCO₃, and brine.
- Dry over Na₂SO₄, filter, and concentrate.
- Purify by recrystallization or column chromatography.
Characterization and Analytical Data
Physical Properties
The expected physical properties of methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate:
| Property | Characteristic |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected range: 160-180°C (based on similar structures) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols; poorly soluble in water |
Spectroscopic Data
Expected spectroscopic data includes:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.30-10.40 (s, 1H, NH)
- δ 9.70-9.80 (s, 1H, NH)
- δ 7.80-7.90 (m, 1H, aromatic)
- δ 7.60-7.70 (m, 1H, aromatic)
- δ 7.10-7.20 (m, 1H, aromatic)
- δ 3.90-4.00 (s, 3H, OCH₃)
- δ 3.60-3.70 (s, 3H, COOCH₃)
¹³C NMR (100 MHz, DMSO-d₆) :
- Expected signals for carbonyl carbons (δ 160-170)
- Aromatic and heterocyclic carbons (δ 110-150)
- Methoxy carbons (δ 55-65)
FTIR (KBr, cm⁻¹) :
- 3200-3300 (N-H stretching)
- 1720-1740 (C=O stretching, carbamate)
- 1670-1690 (C=O stretching, amide)
- 1580-1620 (aromatic C=C)
- 1250-1270 (C-O stretching)
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Reaction Time |
|---|---|---|---|---|
| Carbodiimide Coupling (DCC/DMAP) | High yield; mild conditions | DCC urea byproduct can be difficult to remove | 65-75% | 24 hours |
| EDC/HOBt System | Water-soluble byproducts; easier purification | More expensive reagents | 70-85% | 3-4 hours |
| Acid Chloride Approach | Works well with less reactive substrates | Requires extra step; moisture-sensitive intermediates | 60-80% | 5-7 hours (total) |
| Two-Step via Hydrazide | Versatile for analog preparation | Lower overall yield; multiple steps | 50-65% | 24+ hours |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-N’-(methoxycarbonyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing core structures, substituents, synthesis methods, and inferred properties:
Structural and Functional Insights
Core Heterocycles: Benzothiophene (Target): Exhibits electron-rich π-systems, favoring interactions with hydrophobic enzyme pockets. Indazole (Compound 42): Nitrogen-rich core may enhance hydrogen bonding, as seen in kinase inhibitors .
Substituent Effects: The 3-Cl, 6-OCH₃ groups in the target compound likely enhance membrane permeability and metabolic stability compared to the pyridinyl group in Compound 42. Thiourea derivatives (5a-o) introduce sulfur atoms, which can participate in covalent or non-covalent interactions with biological targets .
Synthesis Strategies :
- The target compound’s synthesis may parallel Compound 42 , which uses carbodiimide-mediated coupling (EDC/HOBt) for hydrazinecarboxylate formation .
- In contrast, benzoxazole derivatives (3a-e) are synthesized via cyclization, highlighting the role of aryl acids in constructing fused heterocycles .
Hydrogen Bonding and Crystallography
The hydrazinecarboxylate group in the target compound can act as both a hydrogen bond donor and acceptor, influencing crystal packing and solubility. Similar compounds (e.g., thiourea derivatives) exhibit predictable hydrogen-bonding patterns, as analyzed via graph set theory in crystallography studies . Tools like SHELXL and WinGX () are critical for resolving such structural details.
Biological Activity
Methyl 2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 393.87 g/mol
- IUPAC Name : this compound
The biological activity of this compound is thought to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, potentially reducing disease progression.
- Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The compound could exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Research has indicated that derivatives of benzothiophene, including this compound, show promise in cancer therapy. A study highlighted its potential to inhibit colon cancer cell proliferation by modulating key signaling pathways such as PI3K/Akt/mTOR .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, thereby alleviating inflammation in various models .
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
